1,8-Diamino-2,7-dibutoxy-4,5-dihydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Diamino-2,7-dibutoxy-4,5-dihydroxyanthracene-9,10-dione: is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its unique structure, which includes two amino groups, two butoxy groups, and two hydroxy groups attached to an anthracene-9,10-dione core. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their stable aromatic structure and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Diamino-2,7-dibutoxy-4,5-dihydroxyanthracene-9,10-dione typically involves multiple steps, starting from readily available anthraquinone derivatives. One common method includes the following steps:
Nitration: Anthraquinone is nitrated to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Alkylation: The hydroxy groups are alkylated with butyl bromide in the presence of a base like potassium carbonate to form butoxy groups.
Hydroxylation: Finally, the compound is hydroxylated at the remaining positions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,8-Diamino-2,7-dibutoxy-4,5-dihydroxyanthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, tin(II) chloride.
Bases: Potassium carbonate, sodium hydroxide.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1,8-Diamino-2,7-dibutoxy-4,5-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore and vibrant colors.
Mechanism of Action
The mechanism of action of 1,8-Diamino-2,7-dibutoxy-4,5-dihydroxyanthracene-9,10-dione involves its interaction with biological macromolecules:
Molecular Targets: DNA, topoisomerase enzymes.
Pathways Involved: The compound intercalates with DNA, disrupting its structure and inhibiting the activity of topoisomerase enzymes, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Diamino-4,8-dihydroxyanthracene-9,10-dione
- 2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione
Uniqueness
1,8-Diamino-2,7-dibutoxy-4,5-dihydroxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of butoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
88603-98-9 |
---|---|
Molecular Formula |
C22H26N2O6 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1,8-diamino-2,7-dibutoxy-4,5-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H26N2O6/c1-3-5-7-29-13-9-11(25)15-17(19(13)23)22(28)18-16(21(15)27)12(26)10-14(20(18)24)30-8-6-4-2/h9-10,25-26H,3-8,23-24H2,1-2H3 |
InChI Key |
CMBXWCZBLBOSER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCCC)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.